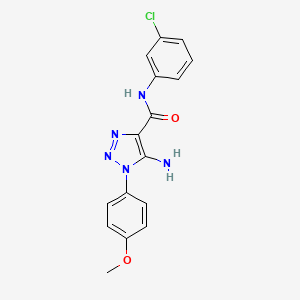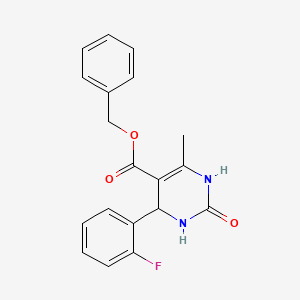![molecular formula C19H19FN2O3 B4989004 N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide, also known as F13640, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.
作用機序
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide acts as a partial agonist at dopamine D3 receptors, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, which can help alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been shown to have a significant impact on the levels of dopamine in the brain. Preclinical studies have demonstrated that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide can increase dopamine release in the striatum, a region of the brain that is involved in the regulation of movement and motivation. This effect is thought to be responsible for the potential therapeutic benefits of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in neurological disorders.
実験室実験の利点と制限
One of the major advantages of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide. One area of interest is the development of more soluble analogs of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide that can be administered more easily in vivo. Additionally, further studies are needed to determine the efficacy of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in clinical trials for the treatment of neurological disorders. Finally, research is needed to explore the potential use of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in combination with other therapies for enhanced efficacy.
In conclusion, N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is a promising compound that has shown potential therapeutic applications in neurological disorders. While further research is needed, the high selectivity of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide for dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in neurological disorders.
合成法
The synthesis of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide involves a multistep process that includes the reaction of 4-fluorobenzaldehyde with piperidine and subsequent reaction with vinyl magnesium bromide. The resulting product is then reacted with 2-furoic acid chloride to obtain the final compound.
科学的研究の応用
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Preclinical studies have shown that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and movement.
特性
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-8-6-14(7-9-15)13-16(19(24)22-10-2-1-3-11-22)21-18(23)17-5-4-12-25-17/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYIHWXICUOVCN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6158437 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)